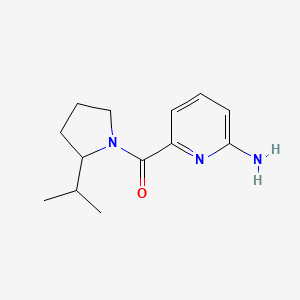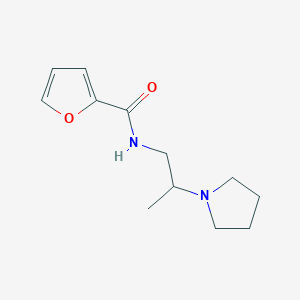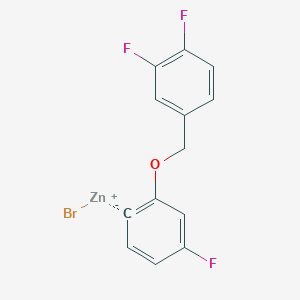
2-(3',4'-DifluorobenZyloxy)-4-fluorophenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide is an organozinc compound that has gained attention in the field of organic synthesis. This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of fluorine atoms in its structure enhances its reactivity and stability, making it a valuable reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide typically involves the reaction of 2-(3’,4’-Difluorobenzyloxy)-4-fluorophenyl bromide with zinc powder in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2-(3’,4’-Difluorobenzyloxy)-4-fluorophenyl bromide+Zn→2-(3’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
化学反応の分析
Types of Reactions
2-(3’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or ester as the coupling partner. The reaction is usually carried out in a solvent like THF or dimethylformamide (DMF) at elevated temperatures.
Nucleophilic Substitution: Common nucleophiles include halides, alkoxides, and amines. The reaction conditions vary depending on the nucleophile used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学的研究の応用
2-(3’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be used to synthesize biologically active molecules, including potential drug candidates.
Medicine: The compound is valuable in medicinal chemistry for the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry: It is used in the production of advanced materials, such as polymers and electronic components, due to its ability to introduce fluorine atoms into organic molecules.
作用機序
The mechanism by which 2-(3’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium catalyst in the Suzuki-Miyaura coupling reaction, leading to the formation of a new carbon-carbon bond. The presence of fluorine atoms enhances the reactivity of the compound by stabilizing the transition state and increasing the electrophilicity of the carbon atoms involved in the reaction.
類似化合物との比較
Similar Compounds
- 2-(3’,4’-Difluorobenzyloxy)-4-chlorophenylzinc bromide
- 2-(3’,4’-Difluorobenzyloxy)-4-bromophenylzinc bromide
- 2-(3’,4’-Difluorobenzyloxy)-4-iodophenylzinc bromide
Uniqueness
Compared to similar compounds, 2-(3’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide offers unique advantages due to the presence of multiple fluorine atoms. These fluorine atoms enhance the compound’s reactivity and stability, making it more efficient in cross-coupling reactions. Additionally, the fluorine atoms can impart desirable properties to the final products, such as increased lipophilicity and metabolic stability, which are important in drug development.
特性
分子式 |
C13H8BrF3OZn |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
bromozinc(1+);1,2-difluoro-4-[(3-fluorobenzene-6-id-1-yl)oxymethyl]benzene |
InChI |
InChI=1S/C13H8F3O.BrH.Zn/c14-10-2-1-3-11(7-10)17-8-9-4-5-12(15)13(16)6-9;;/h1-2,4-7H,8H2;1H;/q-1;;+2/p-1 |
InChIキー |
YAOUEGRIEBNJBY-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC(=[C-]1)OCC2=CC(=C(C=C2)F)F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


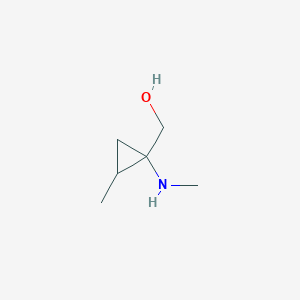

![4-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14899812.png)

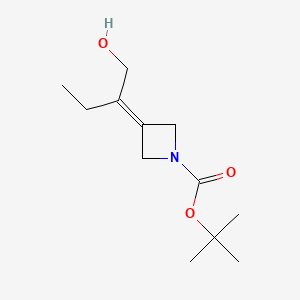
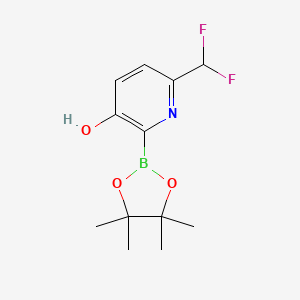



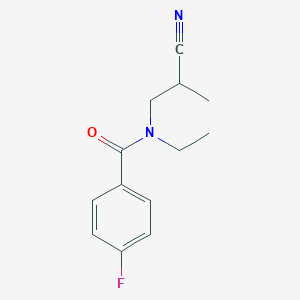

![Tert-butyl (S)-8-bromo-5-oxo-1,2,4,4a,5,6-hexahydro-3H-pyrazino[1,2-a]quinoxaline-3-carboxylate](/img/structure/B14899870.png)
